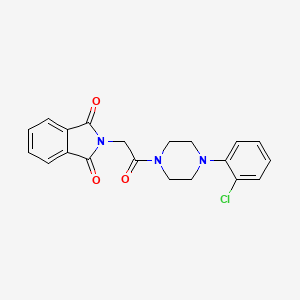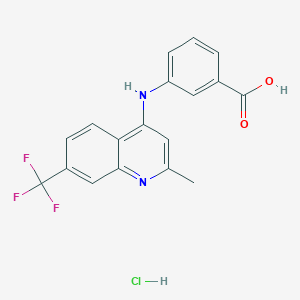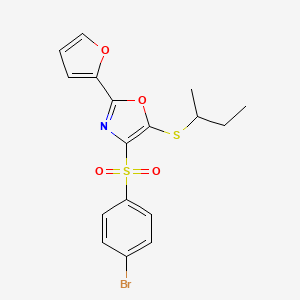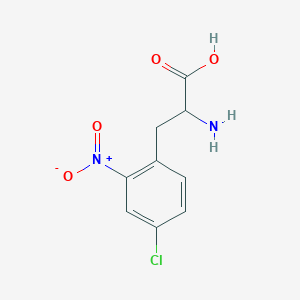
2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of bis(2-chloroethyl)amine hydrochloride with varying substitution anilines . The mixture is allowed to reflux at 130°C for 15 hours. After cooling, 1 mL MeOH is added to the reaction mixture followed by the addition of 100 mL Et2O. The resulting precipitate is filtered and washed with Et2O to give corresponding piperazine hydrochloride salts .
Scientific Research Applications
Anticancer Agents
Isoindoline-1,3-dione derivatives, such as “2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione”, have been synthesized and investigated for their potential as anticancer agents . These compounds have shown significant inhibitory effects on the survival of cancer cells . For instance, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, a similar compound, has been found to induce apoptosis and necrosis in Raji cells .
Antifungal and Antibacterial Activities
Nitrogen-containing heterocyclic rings attached to isoindoline-1,3-diones have been found to display strong antifungal and antibacterial activities . This suggests that “2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione” may also have potential applications in this area.
Treatment of Prostate Tumor
Certain isoindoline-1,3-dione derivatives have been demonstrated to be effective in the treatment of prostate tumors . This opens up the possibility of “2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione” being used for similar purposes.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Isoindoline-1,3-dione derivatives have appeared as prospective antitumor agents targeting cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial for cell cycle regulation. Therefore, “2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione” could potentially be used in cancer therapy by inhibiting CDKs.
Inhibitors of Tumor Necrosis Factor-alpha (TNF-α)
Thalidomide, a phthalimide derivative, is a unique small-structure of TNF-α inhibitors . It has been legalized to treat moderate to severe leprosy and cancer (multiple myeloma) . This suggests that “2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione” might also have potential as a TNF-α inhibitor.
Potential New Drugs for Lung Cancer Treatment
Gefitinib-1,2,3-triazole derivatives, which are structurally similar to “2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione”, have shown excellent antitumor activity against epidermal growth factor receptor wild-type lung cancer cells . This suggests that “2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione” could potentially be developed as a new drug for lung cancer treatment.
Mechanism of Action
Target of Action
Similar compounds, such as isoindoline-1,3-dione derivatives, have been investigated for their anticancer properties . These compounds are known to interact with various cancer cell lines, suggesting that their targets may be proteins or pathways involved in cancer cell survival and proliferation .
Mode of Action
Similar compounds have been shown to induce apoptosis and necrosis in cancer cells . This suggests that 2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione may interact with its targets to disrupt normal cellular processes, leading to cell death.
Biochemical Pathways
Similar compounds have been shown to have antitumor activity, suggesting that they may affect pathways involved in cell cycle regulation, apoptosis, and cell proliferation .
Pharmacokinetics
Similar compounds, such as isoindoline-1,3-dione derivatives, are known to be neutral and hydrophobic, which allows them to pass through living membranes in vivo . This suggests that this compound may have good bioavailability.
Result of Action
Similar compounds have been shown to induce apoptosis and necrosis in cancer cells . This suggests that this compound may have a cytotoxic effect on cancer cells.
Action Environment
The efficacy of similar compounds has been tested in various in vitro conditions, suggesting that factors such as ph, temperature, and the presence of other biological molecules may influence their action .
properties
IUPAC Name |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-7-3-4-8-17(16)22-9-11-23(12-10-22)18(25)13-24-19(26)14-5-1-2-6-15(14)20(24)27/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZQKWKFPVWJCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)

![Ethyl 4-[({3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B2354064.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2354069.png)
![3-[(4-Bromophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2354070.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2354073.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)
![Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2354077.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)
